molecular formula C12H28O2Si2 B14288354 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- CAS No. 126736-77-4

3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene-

Cat. No.: B14288354
CAS No.: 126736-77-4
M. Wt: 260.52 g/mol
InChI Key: ZNBHDNOJLKAISD-UHFFFAOYSA-N
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Description

3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- is a chemical compound with the molecular formula C9H22O2Si2. It is known for its unique structure, which includes two silicon atoms and an ethylidene group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanols, silanes, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: Research studies have explored its potential use in biological systems, particularly in the development of silicon-based biomaterials.

    Medicine: Its unique structure makes it a candidate for drug delivery systems and other medical applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- involves its interaction with molecular targets through its silicon atoms and ethylidene group. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include nucleophilic attack on the silicon atoms and subsequent rearrangement of the molecular structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethylidene group in 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- makes it unique compared to other similar compounds. This structural feature imparts specific reactivity and properties that are valuable in various applications .

Properties

126736-77-4

Molecular Formula

C12H28O2Si2

Molecular Weight

260.52 g/mol

IUPAC Name

trimethyl(1-trimethylsilyloxyhex-1-enoxy)silane

InChI

InChI=1S/C12H28O2Si2/c1-8-9-10-11-12(13-15(2,3)4)14-16(5,6)7/h11H,8-10H2,1-7H3

InChI Key

ZNBHDNOJLKAISD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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